6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid (5-isopropyl-[1,3,4]thiadiazol-2-yl)-amide
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Overview
Description
6-HYDROXY-N-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a pyrroloquinoline core, and a carboxamide group. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-HYDROXY-N-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrroloquinoline core, followed by the introduction of the thiadiazole ring and the carboxamide group. Key steps include:
Formation of the Pyrroloquinoline Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Thiadiazole Ring: This step often involves the reaction of the pyrroloquinoline intermediate with thiadiazole precursors under specific conditions.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
6-HYDROXY-N-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the pyrroloquinoline core can be reduced to form alcohols.
Substitution: The thiadiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the substituents, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl group may yield alcohols.
Scientific Research Applications
6-HYDROXY-N-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-HYDROXY-N-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.
Thiazole Derivatives: Compounds with a thiazole ring, known for their antimicrobial and anticancer properties.
Uniqueness
6-HYDROXY-N-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE is unique due to its combination of a pyrroloquinoline core with a thiadiazole ring and a carboxamide group. This structural complexity contributes to its potential for diverse biological activities and applications.
Properties
Molecular Formula |
C17H16N4O3S |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
9-hydroxy-11-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide |
InChI |
InChI=1S/C17H16N4O3S/c1-8(2)15-19-20-17(25-15)18-14(23)11-13(22)10-5-3-4-9-6-7-21(12(9)10)16(11)24/h3-5,8,22H,6-7H2,1-2H3,(H,18,20,23) |
InChI Key |
DGAVGHDGKFBOGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CC4)O |
Origin of Product |
United States |
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